molecular formula C21H23N3O5 B2992811 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954660-79-8

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2992811
CAS No.: 954660-79-8
M. Wt: 397.431
InChI Key: JFIBHJKPSYEWAX-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is an organic compound with significant potential in various scientific and industrial applications. Its complex structure involves multiple functional groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several stages:

  • Formation of Benzo[d][1,3]dioxol-5-yl intermediate: : This involves the reaction of catechol with methylene chloride in the presence of a base, leading to the formation of the 1,3-benzodioxole ring.

  • Formation of Pyrrolidin-3-yl intermediate: : The intermediate can be synthesized through a Mannich reaction involving a ketone, formaldehyde, and an amine.

  • Urea Formation: : The urea linkage is formed by the reaction between an amine and an isocyanate derivative under controlled conditions.

  • Coupling Reaction: : The final step involves the coupling of these intermediates through a suitable reagent, such as a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods focus on scaling up these reactions while maintaining purity and yield. This typically involves:

  • Optimizing reaction conditions: to improve yield and reduce by-products.

  • Continuous flow synthesis: for better control over reaction parameters.

  • Purification techniques: like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various types of reactions:

  • Oxidation: : Typically, strong oxidizing agents can convert certain functional groups within the compound to oxides or higher oxidation states.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the urea or ethoxyphenyl groups, using reagents such as halides or amines.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : LiAlH4, sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

  • Solvents: : Methanol, dichloromethane, toluene.

Major Products

  • Oxidation products: : Can include various oxides and other oxidized derivatives.

  • Reduction products: : Primarily involve alcohols and amines.

  • Substitution products: : A variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea finds applications in various fields:

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.

  • Analytical Chemistry: : Employed in the development of chromatographic methods.

Biology

  • Biochemical Research: : Used to study enzyme interactions and protein-ligand binding.

Medicine

  • Drug Development: : Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry

  • Material Science: : Used in the synthesis of polymers and advanced materials with unique properties.

  • Agriculture: : Explored for use in pesticide formulations and plant growth regulators.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific enzymes or receptors:

  • Enzyme Inhibition: : By binding to active sites, it can inhibit the activity of certain enzymes.

  • Receptor Modulation: : Alters signaling pathways by acting as an agonist or antagonist at specific receptors.

The precise mechanism often involves complex biochemical interactions at the molecular level, influencing pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)urea

  • 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide

Unique Aspects

Compared to its analogs, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea features:

  • Enhanced stability: due to its unique structural elements.

  • Distinct reactivity patterns: offering versatility in synthetic applications.

  • Specific biological activity: that sets it apart in pharmacological studies.

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBHJKPSYEWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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